1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
“1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of heterocycles containing thienopyrimidine system . Thienopyrimidines are of great importance due to their remarkable biological activity for use as potential drugs .
Synthesis Analysis
The synthesis of thienopyrimidines often involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones . The reactions of carbodiimides with phenols or ROH in the presence of the catalytic amount of K2CO3 or RONa gave 2-aryloxy- or 2-alkoxy-thienopyrimidinones .
Molecular Structure Analysis
Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines have been investigated . The effects of the nucleophiles on cyclization have been studied .
Mechanism of Action
While the specific mechanism of action for “1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is not mentioned in the search results, thienopyrimidines have been reported to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 4-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "4-methylthiophen-2-amine", "4-fluorobenzyl chloride", "2-phenylethyl bromide", "potassium carbonate", "acetic acid", "sodium hydroxide", "ethanol", "diethyl ether", "dichloromethane", "hexane" ], "Reaction": [ "Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system:", "Step 1: Condensation of 2,4-pentanedione and methyl acetoacetate in the presence of sodium hydroxide to form 5,6-dimethyl-3-oxohept-4-enoic acid.", "Step 2: Cyclization of 5,6-dimethyl-3-oxohept-4-enoic acid with 4-methylthiophen-2-amine in the presence of acetic acid to form 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Addition of 4-fluorobenzyl and 2-phenylethyl groups:", "Step 3: Alkylation of 5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-fluorobenzyl chloride in the presence of potassium carbonate and dichloromethane to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Alkylation of 1-(4-fluorobenzyl)-5,6-dimethyl-3-(4-methylthiophen-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 2-phenylethyl bromide in the presence of potassium carbonate and dimethylformamide to form 1-(4-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 5: Purification of the final product by recrystallization from ethanol and hexane." ] } | |
CAS No. |
689740-20-3 |
Molecular Formula |
C23H21FN2O2S |
Molecular Weight |
408.49 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(13-12-17-6-4-3-5-7-17)23(28)26(22)14-18-8-10-19(24)11-9-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
ZHYAVJSCBDVZJX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CCC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
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